molecular formula C12H22O3 B14506677 6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol CAS No. 62858-29-1

6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol

Cat. No.: B14506677
CAS No.: 62858-29-1
M. Wt: 214.30 g/mol
InChI Key: MRYPRIYQHWSDJY-UHFFFAOYSA-N
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Description

6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and multiple hydroxyl groups (alcohols)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a suitable alkyne precursor, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium amide, and oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The alkyne group can participate in reactions that modify the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-3,7-dimethyloct-2,6-dien-1-ol
  • 4-Octene, 2,6-dimethyl-

Uniqueness

6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol is unique due to the combination of its alkyne and multiple hydroxyl groups, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with biological systems, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

62858-29-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

6-ethyl-2,5-dimethyloct-3-yne-2,5,6-triol

InChI

InChI=1S/C12H22O3/c1-6-12(15,7-2)11(5,14)9-8-10(3,4)13/h13-15H,6-7H2,1-5H3

InChI Key

MRYPRIYQHWSDJY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C#CC(C)(C)O)O)O

Origin of Product

United States

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